S-(2-carboxypropyl)-Cysteamine chemical structure and properties
S-(2-carboxypropyl)-Cysteamine chemical structure and properties
An In-depth Technical Guide to S-(2-carboxypropyl)-Cysteamine (SCPCM)
Introduction
S-(2-carboxypropyl)-Cysteamine (SCPCM), known systematically as 3-[(2-aminoethyl)sulfanyl]-2-methylpropanoic acid, is a sulfur-containing amino acid derivative. While structurally unassuming, this molecule has emerged as a critical biomarker in the field of inborn errors of metabolism.[1] It is not a typical cellular metabolite but rather a detoxification product that accumulates under specific pathological conditions.
This guide provides a comprehensive technical overview of SCPCM, from its fundamental chemical properties and synthesis to its vital role in the diagnosis and management of a rare mitochondrial disease. We will delve into the biochemical pathways leading to its formation, present detailed methodologies for its quantification, and discuss its broader implications for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
The unique structure of SCPCM, featuring a cysteamine moiety linked via a thioether bond to a carboxypropyl group, dictates its chemical behavior and biological function.
Caption: Chemical Structure of S-(2-carboxypropyl)-Cysteamine.
Table 1: Chemical Identifiers for S-(2-carboxypropyl)-Cysteamine
| Identifier | Value | Reference |
| IUPAC Name | 3-[(2-aminoethyl)sulfanyl]-2-methylpropanoic acid | [1][2] |
| CAS Number | 80186-81-8 | [1][2] |
| Molecular Formula | C₆H₁₃NO₂S | [1][2] |
| Molecular Weight | 163.24 g/mol | [1][2] |
| SMILES | CC(CSCCN)C(=O)O | [1][2] |
| InChI Key | UFRVABODKAYFCB-UHFFFAOYSA-N | [1][2] |
Table 2: Physicochemical Properties
While experimental data for SCPCM is sparse, properties can be computed or inferred from its parent compound, cysteamine.
| Property | Value (SCPCM) | Value (Cysteamine - for context) | Reference |
| Physical State | Solid | White, water-soluble solid | [2] |
| XLogP3 (Computed) | -2.3 | 0.1 | [2][3] |
| Hydrogen Bond Donors | 2 | 2 | [2] |
| Hydrogen Bond Acceptors | 4 | 2 | [2] |
| pKa₁ (Thiol) | Predicted ~8-9 | 8.19 | [3] |
| pKa₂ (Amine) | Predicted ~10-11 | 10.75 | [3] |
| Water Solubility | Predicted High | 23.5 g/L | [3] |
Note: SCPCM values are primarily from computational models. Cysteamine values are provided for comparative context.
Synthesis and Characterization
SCPCM is formed both endogenously under pathological conditions and can be prepared through chemical synthesis for use as an analytical standard.
Biosynthesis: A Detoxification Pathway
SCPCM is not a product of normal metabolism. Its formation is a direct consequence of defects in the valine catabolism pathway, specifically a deficiency in the mitochondrial enzyme Short-Chain Enoyl-CoA Hydratase (ECHS1).[1]
-
Valine Catabolism: The breakdown of the amino acid valine produces methacrylyl-CoA as a key intermediate.
-
Enzyme Deficiency: In ECHS1 deficiency, methacrylyl-CoA cannot be hydrated to 3-hydroxyisobutyryl-CoA.[4]
-
Toxic Accumulation: The resulting buildup of methacrylyl-CoA, a reactive electrophile, is toxic to the cell.[4]
-
Detoxification: To mitigate this toxicity, the cell conjugates methacrylyl-CoA with endogenous nucleophiles. SCPCM is formed via a thia-Michael addition reaction between the thiol group of cysteamine and the double bond of methacrylyl-CoA.[1][4] Cysteamine itself is an aminothiol derived from the degradation of coenzyme A.[3]
Caption: Biosynthesis of SCPCM in ECHS1 deficiency.
Chemical Synthesis
The synthesis of SCPCM for use as a reference standard in clinical and research laboratories can be achieved via a conjugate addition reaction.
Principle: This synthesis mimics the biosynthetic route, utilizing a Michael addition. The nucleophilic thiol of cysteamine attacks the electrophilic β-carbon of methacrylic acid. This approach is efficient and directly yields the target compound.
Experimental Protocol:
-
Reactant Preparation: Dissolve cysteamine hydrochloride (1.0 eq) in a suitable solvent such as methanol or water. Adjust the pH to approximately 8-9 with a base (e.g., sodium hydroxide or triethylamine) to deprotonate the thiol group, forming the more nucleophilic thiolate anion.
-
Michael Addition: Add methacrylic acid (1.1 eq) dropwise to the cysteamine solution at room temperature with stirring. The reaction is typically exothermic.
-
Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of starting materials and the formation of the product.
-
Workup and Purification:
-
Acidify the reaction mixture to a pH of ~3-4 with hydrochloric acid. This protonates the amine and carboxyl groups, aiding in purification.
-
The solvent can be removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization or by column chromatography on a suitable stationary phase (e.g., silica gel or ion-exchange resin).
-
-
Verification: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic Characterization (Predicted)
-
¹H NMR: Expected signals would include a doublet for the methyl group on the carboxypropyl chain, multiplets for the methylene groups adjacent to the sulfur and nitrogen atoms, and a methine proton signal. The exchangeable protons of the amine, thiol (if any unreacted), and carboxylic acid groups would appear as broad singlets.
-
¹³C NMR: The spectrum should show six distinct carbon signals corresponding to the methyl, four methylene/methine, and one carboxyl carbon.
-
Mass Spectrometry (MS): In electrospray ionization positive mode (ESI+), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 164.07. Key fragmentation patterns would likely involve the loss of water (-18) from the carboxylic acid, loss of the carboxyl group (-45), and cleavage of the C-S or C-C bonds in the backbone.
Biochemical Role and Clinical Significance
The primary and most critical application of SCPCM is as a diagnostic biomarker for ECHS1 deficiency.[1]
Pathophysiology Link: ECHS1 deficiency is a severe mitochondrial disorder that impairs the metabolism of valine and fatty acids. The resulting accumulation of methacrylyl-CoA leads to cellular toxicity, energy depletion, and often presents as Leigh-like syndrome or exercise-induced dystonia.[1]
Biomarker Utility:
-
High Specificity and Sensitivity: Urinary and plasma levels of SCPCM are significantly elevated in patients with ECHS1 deficiency compared to healthy individuals or patients with other metabolic disorders.[1] This makes it a highly reliable diagnostic marker.
-
Monitoring Therapeutic Interventions: The efficacy of treatments, such as a valine-restricted diet, can be monitored by tracking the levels of SCPCM. A decrease in its concentration indicates a reduction in the upstream methacrylyl-CoA load and a positive response to therapy.[1]
-
Distinguishing from Related Disorders: While the related compound, S-(2-carboxypropyl)-cysteine (SCPC), is also elevated in ECHS1 deficiency, the specific profile of these and other metabolites can help differentiate it from similar conditions like 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency.[4]
Analytical Methodology for Quantification
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of SCPCM in biological matrices like urine and plasma.[1]
Principle: This method provides high selectivity by separating SCPCM from other urine components chromatographically, followed by specific detection using mass spectrometry. The mass spectrometer is set to monitor a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), which is unique to SCPCM, ensuring accurate quantification even at very low concentrations.
Caption: General workflow for LC-MS/MS analysis of SCPCM.
Exemplary LC-MS/MS Protocol for Urinary SCPCM:
-
1. Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Vortex each sample for 10 seconds.
-
Prepare a 1:10 dilution by adding 50 µL of urine to 450 µL of a solution containing the internal standard (e.g., ¹³C₃,¹⁵N-labeled SCPCM) in 0.1% formic acid in water. The internal standard is crucial for correcting variations in sample preparation and instrument response.
-
Vortex the diluted sample for 10 seconds.
-
Filter the sample through a 0.22 µm syringe filter or a protein precipitation plate to remove particulates.
-
Transfer the filtrate to an autosampler vial.
-
-
2. Liquid Chromatography (LC):
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[5]
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for retaining this polar analyte.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1.0 min: 2% B
-
1.0-4.0 min: Ramp to 95% B
-
4.0-5.0 min: Hold at 95% B
-
5.1-7.0 min: Return to 2% B and equilibrate.
-
-
Injection Volume: 5 µL.
-
-
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical but Chemically Justified):
-
SCPCM: Precursor Ion (Q1): m/z 164.1 → Product Ion (Q3): m/z 118.1 (Loss of H₂O and CO)
-
Internal Standard: Precursor Ion (Q1): m/z 168.1 → Product Ion (Q3): m/z 122.1
-
-
Instrument Parameters: Optimize gas temperatures, gas flows, and collision energy for maximum signal intensity for the specific mass spectrometer being used.
-
Safety, Handling, and Storage
As a research chemical, SCPCM and its parent compound, cysteamine, require careful handling.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.[1][6]
-
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage: Store the solid compound in a tightly sealed container in a cool, dry place, protected from light. For long-term stability, storage at -20°C is recommended.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Sulfur-containing compounds should be segregated as required.[1]
References
-
PubChem. Cysteamine. [Link]
- El-Hage, C., et al. (2022). Challenges for cysteamine stabilization, quantification, and biological effects improvement. Drug Delivery.
-
PubChem. S-(2-Carboxypropyl)cysteine. [Link]
-
PubChem. 3-((2-Aminoethyl)thio)-2-methylpropanoic acid. [Link]
-
Squillaro, T., et al. (2024). A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. International Journal of Molecular Sciences. [Link]
-
Jiang, Y., et al. (2023). Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation. International Journal of Molecular Sciences. [Link]
-
Pastore, A., et al. (2019). Measurement of Cystine in Urine by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
- Rodzaj, W., et al. (2024).
-
Pastore, A., et al. (1998). Determination of total cysteamine in human plasma in the form of its 2-S-quinolinium derivative by high performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Bohrium. (2024). A new and rapid LC-MS/MS method for the determination of cysteamine plasma levels in cystinosis patients. Ask this paper. [Link]
-
Szabo-Scandic. Cysteamine, Hydrochloride Safety Data Sheet. [Link]
-
ResearchGate. (2023). Sample 1D NMR spectra (top ¹H and bottom ¹³C) recorded for cysteamine... [Link]
-
Agilent. (2018). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
Sources
- 1. S-(2-carboxypropyl)-Cysteamine|163.24 g/mol|CAS 80186-81-8 [benchchem.com]
- 2. 3-((2-Aminoethyl)thio)-2-methylpropanoic acid | C6H13NO2S | CID 133402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
